4-(Acetyloxy)-1-ethyl-3-(2-(5-nitro-2-furanyl)ethenyl)-2(1H)-quinolinone

Description

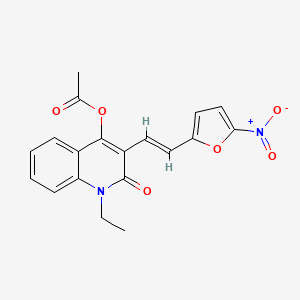

4-(Acetyloxy)-1-ethyl-3-(2-(5-nitro-2-furanyl)ethenyl)-2(1H)-quinolinone is a synthetic quinolinone derivative characterized by three key structural features:

- C4 substituent: An acetyloxy group (ester of acetic acid).

- N1 substituent: An ethyl group.

- C3 substituent: A trans-ethenyl linker connecting the quinolinone core to a 5-nitro-2-furanyl moiety.

The quinolinone core is a bicyclic structure with a ketone at position 2, which is common in bioactive compounds.

Properties

CAS No. |

74693-56-4 |

|---|---|

Molecular Formula |

C19H16N2O6 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

[1-ethyl-3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-2-oxoquinolin-4-yl] acetate |

InChI |

InChI=1S/C19H16N2O6/c1-3-20-16-7-5-4-6-14(16)18(26-12(2)22)15(19(20)23)10-8-13-9-11-17(27-13)21(24)25/h4-11H,3H2,1-2H3/b10-8+ |

InChI Key |

FMHXOOUSZWESDI-CSKARUKUSA-N |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])OC(=O)C |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C=CC3=CC=C(O3)[N+](=O)[O-])OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

Attachment of the Nitro-Furanyl Moiety: The nitro-furanyl group can be introduced through a coupling reaction with a nitro-furanyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinolinone derivatives with hydrogenated functional groups.

Substitution: Formation of substituted quinolinone derivatives with various functional groups replacing the original ones.

Scientific Research Applications

2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with DNA: Binding to DNA and affecting gene expression and replication.

Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 4 (C4)

The acetyloxy group at C4 distinguishes the compound from other quinolinones:

- 4-Hydroxy-3-phenylquinolin-2(1H)-one (4A): A hydroxyl group at C4 and a phenyl group at C3.

- 4-Methoxy-1-methyl-2(1H)-quinolinone: A methoxy group at C4 and a methyl group at N1. Methoxy groups enhance metabolic stability but may reduce reactivity compared to acetyloxy .

- 4-Phenylquinolin-2(1H)-one: A phenyl group at C4 increases aromaticity and steric bulk, which could alter binding to hydrophobic pockets in target proteins .

Key Insight : The acetyloxy group balances lipophilicity and metabolic lability, as ester groups are often hydrolyzed in vivo to hydroxyl derivatives .

Substituent Variations at Position 1 (N1)

The ethyl group at N1 is less bulky than other common substituents:

- 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone: A dimethylamino group at C7 and ethyl at N1. The dimethylamino group introduces basicity, which can influence solubility and receptor interactions .

Key Insight : The ethyl group at N1 provides moderate lipophilicity without excessive steric bulk, optimizing pharmacokinetic properties.

Substituent Variations at Position 3 (C3)

The nitro-furan ethenyl group at C3 is unique:

- 3-Phenylquinolin-2(1H)-one derivatives: Phenyl groups at C3 (e.g., 4A, 4B) are common in natural alkaloids and show moderate bioactivity, such as antifeedant or antibacterial effects .

- 3-Bromo-3-phenylquinoline-2,4(1H,3H)-dione (6A): Halogenation at C3 enhances electrophilicity, enabling covalent interactions with biological nucleophiles .

Key Insight : The nitro-furan ethenyl group may confer specificity for targets like multidrug resistance protein-1 (MRP-1), as seen in structurally related inhibitors .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antimicrobial Activity: Quinolinones with methoxy or halogen substituents (e.g., 6-chloro in ) often exhibit enhanced antibacterial or antiviral effects . The nitro-furan group in the main compound may similarly target microbial enzymes.

- Central Nervous System (CNS) Effects: Piperazinyl-linked quinolinones () demonstrate sigma receptor agonism, suggesting that the main compound’s ethenyl group could be modified for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.